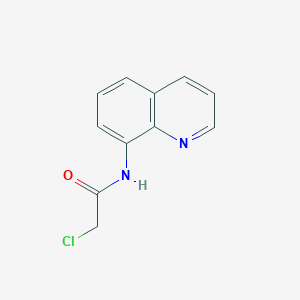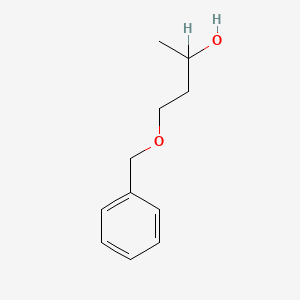
2-Butanol, 4-(phenylmethoxy)-
Descripción general
Descripción
2-Butanol, 4-(phenylmethoxy)-, also known as benzyl butanol, is a colorless liquid. It has a molecular formula of C11H16O2 and a molecular weight of 180.24 .
Molecular Structure Analysis
The molecular structure of 2-Butanol, 4-(phenylmethoxy)- consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure can be obtained from the molecular formula, but it is not explicitly provided in the search results.Physical And Chemical Properties Analysis
2-Butanol, 4-(phenylmethoxy)- has a predicted boiling point of 298.5±15.0 °C and a predicted density of 1.023±0.06 g/cm3 . Its pKa is predicted to be 14.95±0.20 .Aplicaciones Científicas De Investigación
Interplay between Structural and Dynamical Parameters
A study investigated the relationship between chemical structure, intermolecular order, association degree, and dynamical properties of phenyl derivatives of monohydroxy alcohols, including 1-phenyl-2-butanol, 4-phenyl-1-butanol, and 4-phenyl-2-butanol. The research revealed insights into the universal character of the Debye relaxation in aromatic monohydroxy alcohols, regardless of chemical structure and steric hindrance. This work provides a deeper understanding of the behavior of associating liquids under various thermodynamic conditions (Jurkiewicz et al., 2020).
High Pressure Measurements for Phenyl Derivatives
Another study focused on the molecular dynamic characteristics of three isomeric alcohols, including 1-phenyl-2-butanol, under high-pressure conditions. The research highlighted the importance of spatial packing and molecular stiffness on the dynamics of these compounds, showcasing the complex nature of associated liquids and the significant role of pressure in revealing their properties (Kołodziej et al., 2020).
Continuous Flow Synthesis
The scalable continuous flow synthesis of 4-aryl-2-butanone derivatives, including anti-inflammatory drugs and aroma compounds, was explored. This study evaluated different strategies for generating these compounds, emphasizing process optimization and scalability. This research demonstrates the potential of continuous flow processes in the efficient synthesis of complex organic compounds (Viviano et al., 2011).
Stereochemistry of Himalayan Taxus baccata Derivatives
Research on the stereochemistry of 4-aryl-2-butanols isolated from Himalayan Taxus baccata needles revealed the isolation and stereochemical determination of specific derivatives. This study provides valuable insights into the natural products chemistry and the potential applications of these compounds in various fields (Das et al., 1993).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Phenylmethoxybutan-2-ol is the NADP-dependent isopropanol dehydrogenase . This enzyme plays a crucial role in the metabolic processes of the cell, particularly in the oxidation of isopropanol.
Mode of Action
It is known to interact with its target enzyme, possibly altering its function or activity . The changes resulting from this interaction could potentially affect various cellular processes, leading to the observed effects of the compound.
Biochemical Pathways
Given its target, it is likely that it impacts pathways involving the metabolism of isopropanol . The downstream effects of these alterations could include changes in energy production and other metabolic processes.
Pharmacokinetics
The compound’s properties such as its molecular weight (18024) and predicted boiling point (2985±150 °C) suggest that it may have reasonable bioavailability .
Result of Action
Given its interaction with nadp-dependent isopropanol dehydrogenase, it may influence cellular energy production and other metabolic processes .
Propiedades
IUPAC Name |
4-phenylmethoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVYBGKNKMMISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340166 | |
| Record name | 2-Butanol, 4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanol, 4-(phenylmethoxy)- | |
CAS RN |
4799-69-3 | |
| Record name | 4-(Phenylmethoxy)-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



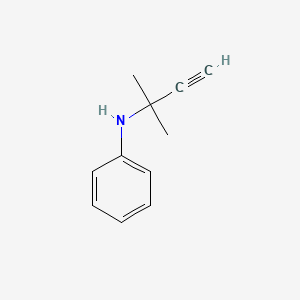
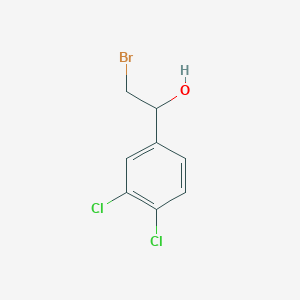

![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)

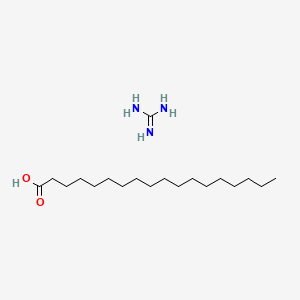

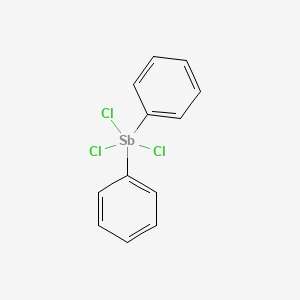
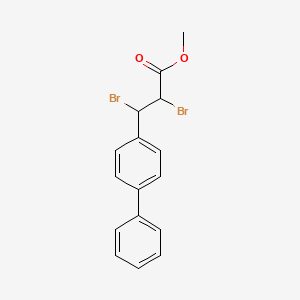
![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine](/img/structure/B1615437.png)
